molecular formula C28H25N3O4S B2436355 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 866589-03-9

2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2436355
CAS No.: 866589-03-9
M. Wt: 499.59
InChI Key: CWHYGZWCYSMJHP-UHFFFAOYSA-N
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Description

2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chromeno-pyrimidine core, making it a potential candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include formamidine acetate, methyl 3-aminothiophene-2-carboxylate, and various chlorinating agents .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like dichloromethane, ethanol, and dimethyl sulfoxide are commonly used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide apart is its combination of functional groups, which enhances its binding affinity and specificity for certain molecular targets. This makes it a promising candidate for further research and development in various scientific fields .

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-34-21-13-11-18(12-14-21)26-30-27-23(15-19-7-4-5-10-24(19)35-27)28(31-26)36-17-25(32)29-20-8-6-9-22(16-20)33-2/h4-14,16H,3,15,17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHYGZWCYSMJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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